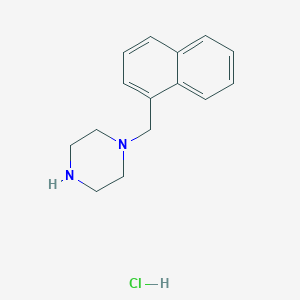

1-Naphthalen-1-ylmethyl-piperazinehydrochloride

Beschreibung

1-Naphthalen-1-ylmethyl-piperazinehydrochloride is a piperazine derivative featuring a naphthalene moiety linked to the piperazine ring via a methyl group, with a hydrochloride salt enhancing solubility and stability. Piperazine derivatives are widely studied for their pharmacological properties, particularly as ligands for serotonin (5-HT) receptors .

Eigenschaften

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17;/h1-7,16H,8-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNCLYSFCKMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662966 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071547-50-6 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

One classical method to prepare 1-(naphthalen-1-ylmethyl)piperazine involves the nucleophilic substitution of a suitable naphthalen-1-ylmethyl halide (e.g., bromide or chloride) with piperazine. The reaction typically proceeds under reflux in an appropriate solvent such as ethanol or acetonitrile.

- Reaction conditions: Stirring piperazine with naphthalen-1-ylmethyl bromide at elevated temperature (e.g., 80–100 °C) for several hours.

- Work-up: After completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification: The crude product is purified by recrystallization or column chromatography.

Buchwald-Hartwig Coupling

A more modern and efficient method involves palladium-catalyzed Buchwald-Hartwig amination, which couples aryl halides with amines under mild conditions.

- Catalyst: Palladium complexes such as bis{1,1’-diphenyl-3,3’-methylenediimidazoline-2,2’-diylidene}nickel(II) dibromide or palladium phosphine complexes.

- Base: Potassium tert-butylate (KOtBu) or similar strong bases.

- Solvent: 1,4-Dioxane or other aprotic solvents.

- Temperature: Typically around 90 °C.

- Time: Approximately 4 hours under inert nitrogen atmosphere.

- Procedure: The aryl chloride (naphthalen-1-yl chloride derivative) and piperazine are combined with catalyst and base, stirred vigorously, then purified by column chromatography.

This method offers high yields and selectivity, minimizing side reactions and providing a cleaner product suitable for further transformations.

Conversion to Hydrochloride Salt

After obtaining the free base 1-(naphthalen-1-ylmethyl)piperazine, it is converted to the hydrochloride salt by:

- Dissolving the free base in an organic solvent like ethanol or isopropanol.

- Adding an equimolar or slight excess of hydrochloric acid (HCl) solution.

- Stirring at room temperature until precipitation of the hydrochloride salt occurs.

- Filtering and drying the solid to obtain 1-Naphthalen-1-ylmethyl-piperazinehydrochloride.

This salt form improves the compound’s stability, solubility, and handling properties.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Naphthalen-1-ylmethyl bromide + piperazine, reflux | 4–6 hours | 60–75 | Simple setup, accessible reagents | Moderate yield, possible side products |

| Buchwald-Hartwig Coupling | Aryl chloride + piperazine, Pd catalyst, KOtBu, 90°C, inert atmosphere | ~4 hours | 80–90 | High yield, cleaner product | Requires catalyst, inert atmosphere |

| Hydrochloride Salt Formation | HCl in ethanol/isopropanol | 1–2 hours | Quantitative | Enhances stability and solubility | Requires careful handling of HCl |

Research Findings and Optimization Notes

- The Buchwald-Hartwig coupling method is preferred for industrial and large-scale synthesis due to its efficiency and scalability.

- Reaction monitoring by NMR and mass spectrometry confirms the formation of the target compound with minimal impurities.

- Solvent choice impacts the reaction rate and yield; polar aprotic solvents favor Buchwald-Hartwig coupling.

- The hydrochloride salt form shows improved stability and is the preferred form for pharmaceutical applications.

- Alternative synthetic routes, such as reductive amination of naphthaldehyde with piperazine, have been explored but are less common due to lower yields or more complex purification.

Analyse Chemischer Reaktionen

1-Naphthalen-1-ylmethyl-piperazinehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where the naphthyl group or the piperazine ring is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Naphthalen-1-ylmethyl-piperazinehydrochloride has the chemical formula and is characterized by a naphthalene moiety attached to a piperazine ring. This structure contributes to its pharmacological properties, making it a subject of interest in drug development.

Tachykinin Antagonism

One of the prominent applications of this compound is its role as a tachykinin antagonist. Tachykinins are neuropeptides involved in various physiological processes, including pain transmission and inflammation. The compound has been studied for its potential in treating conditions like asthma, bronchitis, and other tachykinin-mediated diseases .

Case Study:

A patent describes the use of piperazine derivatives, including this compound, for developing medications aimed at managing respiratory diseases. The findings suggest that these compounds can effectively inhibit neurokinin receptors, thereby reducing symptoms associated with these conditions .

Antidepressant Properties

Research indicates that derivatives of piperazine, including the target compound, may have antidepressant effects. The mechanism involves modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Case Study:

A study published in a pharmaceutical journal highlighted the efficacy of certain piperazine derivatives in animal models of depression. The results showed significant improvements in depressive behaviors when treated with these compounds, suggesting potential therapeutic benefits for human patients .

Analytical Applications

Wirkmechanismus

The mechanism of action of 1-Naphthalen-1-ylmethyl-piperazinehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 1-Naphthalen-1-ylmethyl-piperazinehydrochloride with related compounds:

Notes:

Pharmacological Activity

Piperazine derivatives exhibit diverse pharmacological profiles depending on their substituents:

- m-CPP: A 5-HT₁B/₁C agonist that suppresses locomotor activity in rats at doses of 1–10 mg/kg . Naphthalene Derivatives: The bulky naphthalene group in this compound may modulate receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A), though direct data are lacking.

Behavioral Effects :

- Substituted phenylpiperazines (e.g., TFMPP, m-CPP) reduce locomotor activity via 5-HT receptor activation, while naphthalene derivatives may exhibit distinct behavioral profiles due to structural differences .

Biologische Aktivität

1-Naphthalen-1-ylmethyl-piperazinehydrochloride, also known as Naphthylmethylpiperazine hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data tables to present a comprehensive view of its effects and applications.

- Chemical Formula : C15H19ClN2

- Molecular Weight : 262.78 g/mol

- CAS Number : 1071547-50-6

Structure

The compound features a piperazine ring connected to a naphthalene moiety through a methyl linkage. This structural arrangement is crucial for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it was tested against various strains of bacteria and fungi, showing promising results in inhibiting growth. A study highlighted its efficacy against resistant strains of Staphylococcus aureus, with an observed Minimum Inhibitory Concentration (MIC) of 32 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Modulation of Bcl-2 family proteins |

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it was shown to reduce oxidative stress markers and improve cognitive function. The compound appears to exert its effects by modulating neuroinflammatory pathways and enhancing neuronal survival .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, recent investigations have revealed that this compound can modulate immune responses. It has been shown to enhance the proliferation of CD4+ T cells in the presence of inflammatory stimuli, indicating potential use in therapeutic strategies for autoimmune diseases .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment resulted in a 50% reduction in tumor volume after four weeks . Histopathological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, treatment with this compound led to improved memory performance as assessed by the Morris water maze test. Biochemical assays indicated decreased levels of amyloid-beta plaques and tau phosphorylation, suggesting a protective effect against neurodegeneration .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of apoptotic pathways through caspase activation.

- Neuroprotection : Reduction of oxidative stress and modulation of inflammatory cytokines.

Q & A

Basic Research Questions

Q. How can 1-Naphthalen-1-ylmethyl-piperazinehydrochloride be synthesized, and what are the critical reaction conditions to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling naphthalene derivatives with piperazine precursors under controlled conditions. A key step is the use of hydroxylamine hydrochloride in ethanol with KOH as a catalyst, followed by refluxing for 12+ hours to ensure complete reaction . Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and purification via recrystallization or column chromatography to achieve ≥95% purity . Monitoring reaction progress via TLC or HPLC is recommended.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- HPLC with UV detection (e.g., 254 nm) to assess purity, ideally achieving ≥95% .

- Mass spectrometry (ESI or EI-MS) for molecular weight verification.

- Elemental analysis (C, H, N) to validate empirical formula .

- FT-IR to identify functional groups (e.g., C-N stretches in piperazine rings) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Recommended temperature: -20°C for long-term stability. Avoid humidity by using desiccants (e.g., silica gel). Periodic purity checks via HPLC are advised to detect degradation .

Advanced Research Questions

Q. How does the naphthalene moiety influence the pharmacokinetic properties and receptor binding affinity of this compound compared to other piperazine derivatives?

- Methodological Answer : The naphthalene group enhances lipophilicity, improving BBB penetration and membrane permeability, as evidenced by computational models (e.g., LogP calculations) . Comparative studies with phenyl or benzyl derivatives show higher affinity for serotonin (5-HT) receptors due to π-π stacking interactions with aromatic residues in binding pockets . Use radioligand displacement assays (e.g., ³H-ketanserin) to quantify receptor binding .

Q. What methodological approaches resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, cell line passage number, and solvent (DMSO concentration ≤0.1%) .

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize data from heterogeneous studies .

- Dose-response validation : Replicate experiments across independent labs using blinded protocols to minimize bias .

Q. What in vitro and in vivo models are appropriate for investigating the molecular mechanisms of this compound?

- Methodological Answer :

- In vitro :

- Cell-based assays : HEK-293 cells transfected with human 5-HT receptors for binding/functional studies .

- CYP450 inhibition screening : Liver microsomes to assess metabolic stability and drug-drug interaction risks .

- In vivo :

- Rodent models : Sprague-Dawley rats for pharmacokinetic profiling (plasma half-life, tissue distribution) .

- Behavioral assays : Forced swim test (FST) to evaluate antidepressant-like effects linked to serotonergic activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound?

- Methodological Answer :

- Replicate studies : Use identical cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations .

- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways (e.g., oxidative stress markers like Nrf2) .

- Purity verification : Confirm compound integrity via LC-MS to rule out degradation products as confounding factors .

Experimental Design Considerations

Q. What controls are essential when designing dose-response experiments for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.